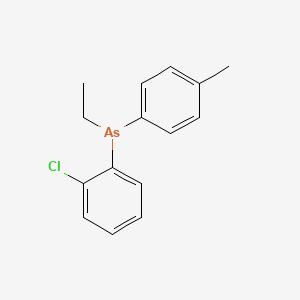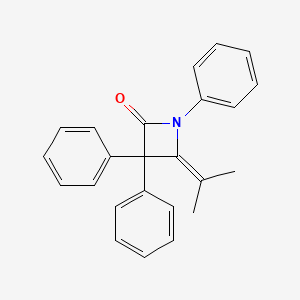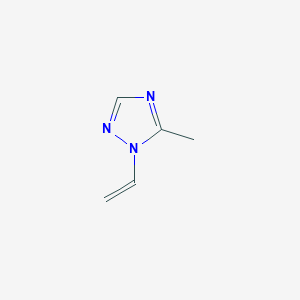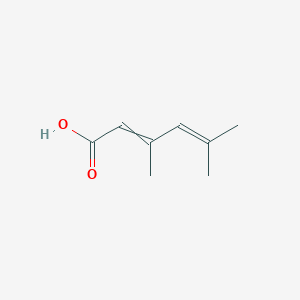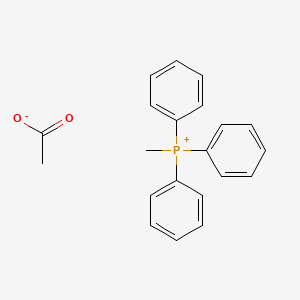
3,3-Dimethyl-7-phenyl-1,2-dioxepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-7-phenyl-1,2-dioxepane is an organic compound belonging to the class of cyclic ketene acetals This compound is characterized by a seven-membered ring containing two oxygen atoms and a phenyl group attached to the seventh carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-phenyl-1,2-dioxepane typically involves the radical ring-opening polymerization (rROP) of cyclic ketene acetals. This method allows for the incorporation of labile groups into the main chain of vinyl polymers, resulting in degradable materials . The reaction conditions often include the use of radical initiators and specific temperatures to facilitate the ring-opening process .
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization processes using advanced reactors and controlled environments to ensure the consistency and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-7-phenyl-1,2-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, RNH₂) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
3,3-Dimethyl-7-phenyl-1,2-dioxepane has several scientific research applications, including:
Polymer Chemistry: It is used in the synthesis of degradable polymers through radical ring-opening polymerization.
Material Science: The compound’s unique structure makes it suitable for developing advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biology and Medicine: Research is ongoing to explore its potential in drug delivery systems and biodegradable implants.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-7-phenyl-1,2-dioxepane primarily involves radical ring-opening polymerization. The process starts with the initiation of a radical species, which attacks the cyclic ketene acetal, leading to the ring-opening and formation of a polymer chain. The presence of labile groups in the polymer backbone allows for controlled degradation under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylene-1,3-dioxepane: Another cyclic ketene acetal with similar polymerization behavior.
5,6-Benzo-2-methylene-1,3-dioxepane: A compound with a benzene ring fused to the dioxepane structure, offering different properties.
Uniqueness
3,3-Dimethyl-7-phenyl-1,2-dioxepane stands out due to its specific structural features, such as the presence of a phenyl group and two methyl groups, which influence its reactivity and the properties of the resulting polymers. Its ability to form degradable polymers with unique properties makes it valuable in various applications .
Propriétés
Numéro CAS |
79889-26-2 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
3,3-dimethyl-7-phenyldioxepane |
InChI |
InChI=1S/C13H18O2/c1-13(2)10-6-9-12(14-15-13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
Clé InChI |
VFRMLDMTZIDVOB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(OO1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine](/img/structure/B14428429.png)
![3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol](/img/structure/B14428431.png)

![Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate](/img/structure/B14428437.png)
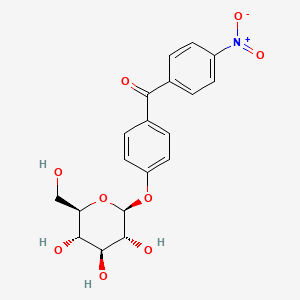
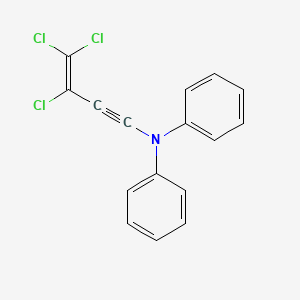
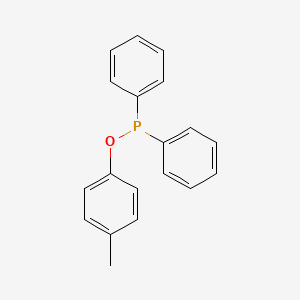
![1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B14428465.png)
